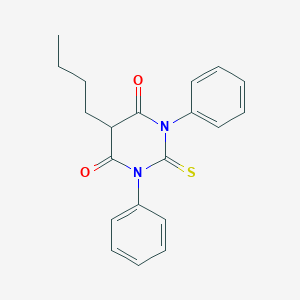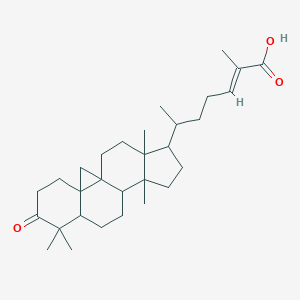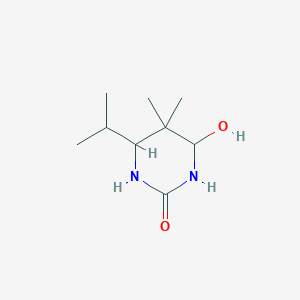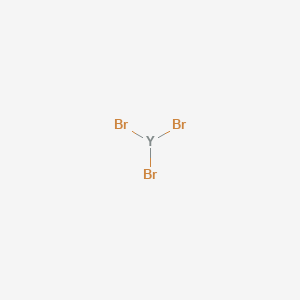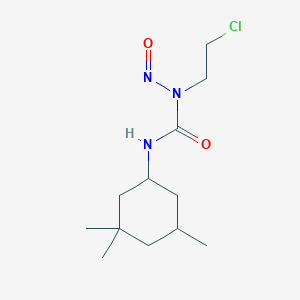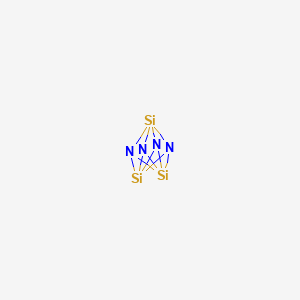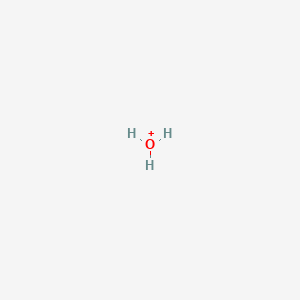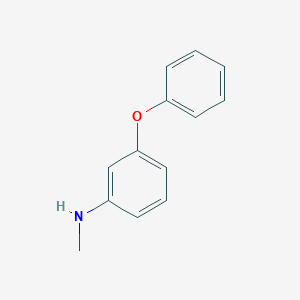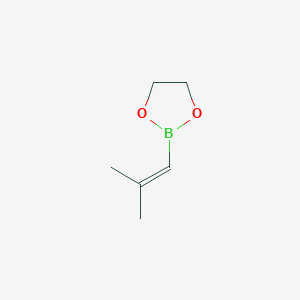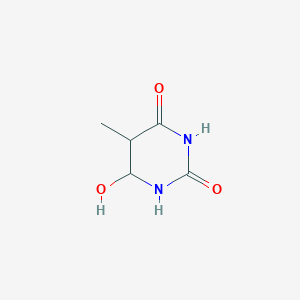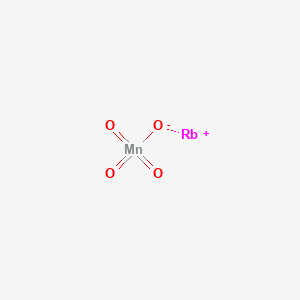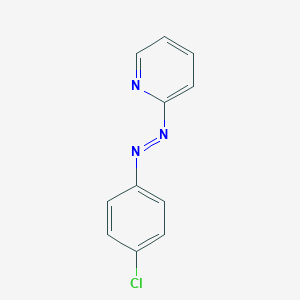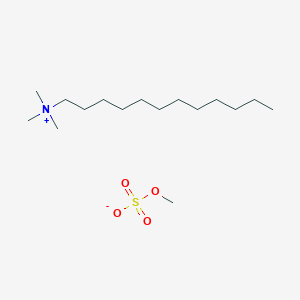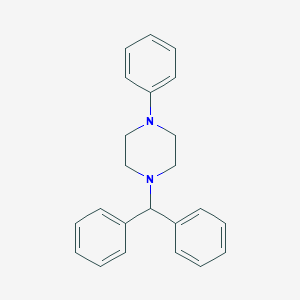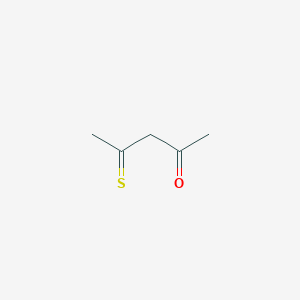
4-Sulfanylidenepentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Sulfanylidenepentan-2-one, also known as 4-thio-2-pentanone, is a sulfur-containing organic compound that has gained significant attention in scientific research due to its unique structure and properties. This compound has been studied for its potential applications in various fields, including organic chemistry, biochemistry, and medicinal chemistry. In
Mecanismo De Acción
The mechanism of action of 4-Sulfanylidenepentan-2-one is not fully understood, but it is believed to act as a reactive sulfur species (RSS) donor. RSSs are known to regulate various biological processes, including cell signaling, gene expression, and redox homeostasis. 4-Sulfanylidenepentan-2-one has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of the p38 MAPK pathway.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-Sulfanylidenepentan-2-one has various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and regulate the expression of various genes. In vivo studies have shown that 4-Sulfanylidenepentan-2-one can reduce inflammation and oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Sulfanylidenepentan-2-one in lab experiments is its high reactivity and specificity towards sulfur-containing molecules. This compound can be easily synthesized and modified to suit various experimental needs. However, one of the main limitations of using 4-Sulfanylidenepentan-2-one is its potential toxicity and instability. This compound can generate reactive oxygen species (ROS) and cause oxidative stress in cells, which can affect the accuracy of experimental results.
Direcciones Futuras
There are several future directions for the study of 4-Sulfanylidenepentan-2-one. One potential direction is the development of new synthetic methods for this compound, which can improve yield and reduce toxicity. Another direction is the investigation of the mechanism of action of 4-Sulfanylidenepentan-2-one in more detail, which can lead to the discovery of new therapeutic targets. Additionally, the potential applications of 4-Sulfanylidenepentan-2-one in drug discovery and delivery systems should be explored further.
Métodos De Síntesis
The synthesis of 4-Sulfanylidenepentan-2-one can be achieved through several methods, including the reaction of pentan-2-one with hydrogen sulfide and a catalyst, or the reaction of pentan-2-one with thioacetamide and a reducing agent. One of the most commonly used methods for synthesizing 4-Sulfanylidenepentan-2-one is the reaction of pentan-2-one with Lawesson's reagent. This method is known for its high yield and simplicity.
Aplicaciones Científicas De Investigación
4-Sulfanylidenepentan-2-one has been extensively studied for its potential applications in various fields of scientific research. In organic chemistry, this compound has been used as a building block for the synthesis of other sulfur-containing compounds. In biochemistry, 4-Sulfanylidenepentan-2-one has been studied for its potential as a reactive sulfur species (RSS) donor, which can regulate various biological processes. In medicinal chemistry, this compound has been investigated for its potential as a drug lead for the treatment of various diseases, including cancer and Alzheimer's disease.
Propiedades
Número CAS |
14660-20-9 |
|---|---|
Nombre del producto |
4-Sulfanylidenepentan-2-one |
Fórmula molecular |
C5H8OS |
Peso molecular |
116.18 g/mol |
Nombre IUPAC |
4-sulfanylidenepentan-2-one |
InChI |
InChI=1S/C5H8OS/c1-4(6)3-5(2)7/h3H2,1-2H3 |
Clave InChI |
BGSNUDVDPJRWRH-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=S)C |
SMILES canónico |
CC(=O)CC(=S)C |
Sinónimos |
2-Pentanone, 4-thioxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



